Cas no 1822426-09-4 (1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester)

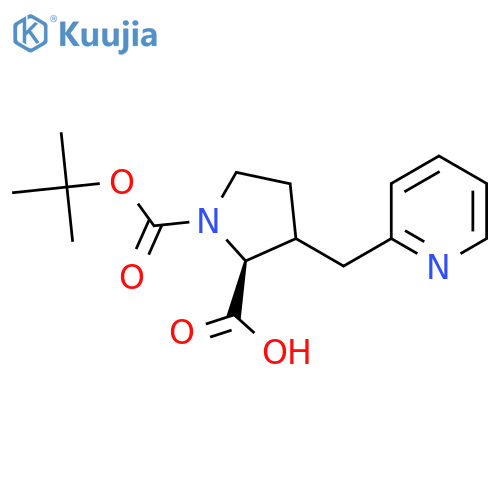

1822426-09-4 structure

商品名:1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester

CAS番号:1822426-09-4

MF:C16H22N2O4

メガワット:306.356884479523

MDL:MFCD18459227

CID:4784245

1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

- CID 155905350

- 1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester

-

- MDL: MFCD18459227

- インチ: 1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-11(13(18)14(19)20)10-12-6-4-5-8-17-12/h4-6,8,11,13H,7,9-10H2,1-3H3,(H,19,20)/t11?,13-/m0/s1

- InChIKey: FXGBMHVRXPPJEQ-YUZLPWPTSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCC(CC2C=CC=CN=2)[C@H]1C(=O)O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 419

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 79.7

じっけんとくせい

- 密度みつど: 1?+-.0.06 g/cm3(Predicted)

- ふってん: 456.4±35.0 °C(Predicted)

- 酸性度係数(pKa): 3.73±0.40(Predicted)

1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 174600-1g |

1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)proline |

1822426-09-4 | 1g |

$432.00 | 2023-09-07 | ||

| Matrix Scientific | 174600-10g |

1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)proline |

1822426-09-4 | 10g |

$1602.00 | 2023-09-07 | ||

| Matrix Scientific | 174600-5g |

1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)proline |

1822426-09-4 | 5g |

$1206.00 | 2023-09-07 |

1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1822426-09-4 (1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester) 関連製品

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量